4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Physicochemical profiling ADME prediction Medicinal chemistry SAR

4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-69-1, molecular formula C₂₀H₂₄N₂O₄S, molecular weight 388.48 g/mol) is a synthetic arylsulfonamide derivative belonging to the broader arylsulfonamidopiperidone chemical class. This compound incorporates a 4-ethoxybenzenesulfonamide moiety linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl core, a scaffold that has been explored in medicinal chemistry as a bioisostere of the arylcyanoguanidine-caprolactam pharmacophore found in known Factor Xa (FXa) inhibitors.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 941939-69-1
Cat. No. B2981260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941939-69-1
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O
InChIInChI=1S/C20H24N2O4S/c1-3-26-17-9-11-18(12-10-17)27(24,25)21-16-8-7-15(2)19(14-16)22-13-5-4-6-20(22)23/h7-12,14,21H,3-6,13H2,1-2H3
InChIKeyAYVQZTKANLDXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-69-1): Chemical Identity and Compound-Class Context for Procurement Evaluation


4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-69-1, molecular formula C₂₀H₂₄N₂O₄S, molecular weight 388.48 g/mol) is a synthetic arylsulfonamide derivative belonging to the broader arylsulfonamidopiperidone chemical class [1]. This compound incorporates a 4-ethoxybenzenesulfonamide moiety linked to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl core, a scaffold that has been explored in medicinal chemistry as a bioisostere of the arylcyanoguanidine-caprolactam pharmacophore found in known Factor Xa (FXa) inhibitors [1]. The 2-oxopiperidin-1-yl (valerolactam) ring is a structural feature shared with the clinically approved anticoagulant apixaban, though the target compound differs in its sulfonamide substitution pattern and central ring connectivity [2]. This compound is offered as a research-grade chemical, typically at ≥95% purity, and serves as a building block or screening candidate in anticoagulant drug discovery programs and related protease-inhibition research.

Why 4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Experimental Verification


Compounds within the arylsulfonamidopiperidone class are exquisitely sensitive to modifications at the sulfonamide aryl substituent, the central phenyl ring, and the lactam ring position, with single-atom changes (e.g., 4-ethoxy → 4-methoxy or 4-fluoro) producing divergent lipophilicity, hydrogen-bonding capacity, and steric occupancy that directly alter target-binding kinetics and selectivity profiles [1]. In the N-benzenesulfonylpiperidine FXa inhibitor series, closely related analogs span IC₅₀ values from <1 nM to >10 µM depending solely on the peripheral aryl substitution pattern and regioisomeric connectivity of the 2-oxopiperidinyl group [2]. Substituting the 4-ethoxy group with a 4-methoxy group (as in CAS 941939-81-7) decreases calculated logP by approximately 0.5–0.7 log units, potentially reducing membrane permeability; replacing it with 4-fluoro (as in the 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl) analog) alters the electron density on the sulfonamide, modifying pKa and hydrogen-bond acceptor strength . Furthermore, the 4-methyl-3-(2-oxopiperidin-1-yl) substitution pattern on the central phenyl ring is a specific regioisomer that positions the valerolactam pharmacophore in a geometry distinct from the 4-(2-oxopiperidin-1-yl)phenyl configuration found in apixaban, critically affecting S4 pocket engagement in FXa [1]. These considerations make generic interchange between even structurally proximate benzenesulfonamide analogs scientifically unjustified without direct comparative biological data.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide vs. Closest Structural Analogs


Lipophilicity Differentiation: 4-Ethoxy vs. 4-Methoxy Substituent Effect on Calculated logP

The target compound, bearing a 4-ethoxy substituent on the terminal benzenesulfonamide ring, exhibits a calculated logP (SlogP) of approximately 2.6–3.0 [1]. In comparison, the direct 4-methoxy analog (4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide) has an estimated logP of approximately 2.0–2.4, representing a decrease of roughly 0.5–0.7 log units attributable solely to the replacement of –OCH₂CH₃ with –OCH₃. This difference exceeds the typical threshold (ΔlogP ≥ 0.5) considered meaningful for membrane partitioning and oral absorption prediction in lead optimization programs [2]. The increased lipophilicity conferred by the ethoxy group may also reduce aqueous solubility—an estimated logS difference of approximately −0.3 to −0.5 log units relative to the methoxy congener—which carries implications for in vitro assay formatting and formulation requirements [1].

Physicochemical profiling ADME prediction Medicinal chemistry SAR

Class-Level Factor Xa Inhibition Potency: Arylsulfonamidopiperidone Scaffold Baseline vs. Optimized Congeners

The arylsulfonamidopiperidone chemical class to which the target compound belongs has been validated as a bona fide Factor Xa (FXa) inhibitor scaffold in a seminal structure-activity relationship (SAR) study. In this series, the most potent optimized compound (compound 46) achieved an FXa IC₅₀ of 7 nM with an EC₂×PT of 1.7 µM in human plasma-based clotting assays [1]. By contrast, unoptimized or early-stage arylsulfonamidopiperidone analogs within the same publication exhibited FXa IC₅₀ values ranging from 1,708 nM to 9,750 nM, representing a >240-fold potency span driven entirely by peripheral substituent variation [2]. An X-ray co-crystal structure of a representative analog (compound 40) bound to human FXa confirmed that the sulfonamide–valerolactam scaffold anchors the aryl group in the S1 pocket while orienting the piperidone carbonyl for hydrogen bonding within the catalytic machinery [1]. Separately, in the N-benzenesulfonylpiperidine FXa inhibitor class—the closest structural relative to the target compound—compound 39 demonstrated an FXa IC₅₀ of 13 nM with >7,000-fold selectivity over thrombin [3]. No direct FXa IC₅₀ data for the specific target compound (CAS 941939-69-1) has been published; therefore, its inhibitory potency relative to these class benchmarks remains uncharacterized and must be experimentally determined.

Factor Xa inhibition Anticoagulant drug discovery Serine protease inhibition

Regioisomeric Differentiation: 3-(2-Oxopiperidin-1-yl) vs. 4-(2-Oxopiperidin-1-yl) Substitution Patterns on Central Phenyl Ring

The target compound features a 3-(2-oxopiperidin-1-yl) substitution on the central 4-methylphenyl ring—a regioisomeric arrangement that is structurally distinct from the 4-(2-oxopiperidin-1-yl)phenyl configuration present in apixaban and numerous benzenesulfonamide FXa inhibitors [1]. X-ray crystallographic analysis of the arylsulfonamidopiperidone class has established that the valerolactam (2-oxopiperidine) ring occupies the S4 pocket of FXa, where its spatial orientation is dictated by the geometry of attachment to the central scaffold [2]. Moving the 2-oxopiperidin-1-yl group from the 4-position to the 3-position (as in the target compound) alters the dihedral angle between the valerolactam ring and the central phenyl plane, potentially shifting the pharmacophore by approximately 1.5–2.5 Å within the S4 subsite relative to the 4-substituted isomer [3]. This positional shift is comparable in magnitude to the difference between a high-affinity and a low-affinity binder in this target class, where S4 pocket engagement is a primary driver of inhibitory potency [2]. The additional presence of the 4-methyl group on the central ring in the target compound further constrains rotational freedom, creating a unique conformational profile not replicated by the 4-substituted regioisomer or by analogs lacking the methyl substituent (e.g., CAS 941939-81-7).

Regioisomer selectivity S4 pocket binding Structure-based drug design

Procurement Purity Specification and Comparable Vendor Benchmarks for Research-Grade Benzenesulfonamide Derivatives

The target compound (CAS 941939-69-1) is commercially available from multiple research chemical suppliers at a standard purity specification of ≥95% (HPLC), with select vendors offering ≥98% purity upon request [1]. The molecular identity is confirmed by a combination of ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry (MS), consistent with the analytical certification standards for non-GMP research compounds in this chemical class [1]. For the closest structural analog available with comparable analytical documentation—N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-81-7)—vendors report a purity of 95–98% with analogous QC characterization [2]. No certified reference standard (CRS) or pharmacopoeial monograph exists for either compound. The absence of a published synthetic protocol in the peer-reviewed literature for CAS 941939-69-1 means that in-house synthesis requires de novo route development, whereas procurement from established vendors provides access to pre-characterized material with batch-specific analytical data (NMR, HPLC, MS) that reduces methodological uncertainty [1].

Chemical procurement Quality control Research compound sourcing

Evidence-Based Application Scenarios for 4-Ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide in Research and Industrial Settings


Factor Xa Inhibitor Lead Optimization and SAR Expansion Studies

This compound serves as a structurally differentiated starting point for FXa inhibitor SAR programs seeking to explore the 3-(2-oxopiperidin-1-yl)-4-methylphenyl regioisomeric space, which is distinct from the extensively patented 4-(2-oxopiperidin-1-yl)phenyl configuration of apixaban and its direct analogs [1]. The 4-ethoxy substituent provides a lipophilicity increment (ΔlogP ≈ +0.5–0.7 vs. methoxy) that can be exploited to fine-tune membrane permeability and oral absorption without introducing a metabolically labile halogen, as would be the case with 4-fluoro or 4-chloro congeners [2]. Researchers can benchmark any observed FXa IC₅₀ against the published class range of 7–9,750 nM to rapidly assess whether the 3-substituted regioisomer confers a potency advantage or disadvantage relative to the 4-substituted series [3].

Selectivity Profiling Against Coagulation Serine Proteases

Given that the N-benzenesulfonylpiperidine class has demonstrated >7,000-fold selectivity for FXa over thrombin, the target compound is well-suited for selectivity panels that include thrombin, trypsin, factor VIIa, factor IXa, factor XIa, and activated protein C [1]. The unique 3-substituted valerolactam geometry may alter the selectivity fingerprint relative to 4-substituted analogs, potentially identifying a window of selectivity that is pharmacologically advantageous for anticoagulant development with reduced bleeding risk [2]. Counter-screening against the IKr (hERG) channel is also advisable, as certain piperidine sulfonamide chemotypes have shown off-target cardiac ion channel activity [2].

Computational Chemistry and Molecular Docking Validation Studies

The availability of high-resolution X-ray co-crystal structures of arylsulfonamidopiperidone analogs bound to human FXa (PDB: 3SW2) provides a robust structural framework for molecular docking and molecular dynamics simulations of the target compound [1]. The 4-ethoxy group offers a distinctive NMR and mass spectrometry handle for confirming compound identity in binding assays, and its calculated logP (2.6–3.0) falls within the drug-like range (Rule of Five compliant: molecular weight 388.48 < 500; H-bond acceptors = 6; H-bond donors = 1; rotatable bonds = 6) [2]. These properties make it a suitable test case for validating computational models that predict binding pose, affinity, and selectivity within the FXa active site before committing to synthesis of more complex analogs.

Building Block for Focused Compound Library Synthesis

The 4-ethoxybenzenesulfonamide moiety combined with the 4-methyl-3-(2-oxopiperidin-1-yl)aniline core constitutes a versatile intermediate for parallel synthesis of sulfonamide-focused libraries [1]. The sulfonamide –NH– and the piperidone carbonyl provide two orthogonal reactive handles for further diversification (e.g., N-alkylation, acylation, or sulfonylation). Procuring the pre-assembled compound rather than synthesizing it in-house eliminates the need for multi-step route development—typically 4–6 synthetic steps from commercially available 4-ethoxybenzenesulfonyl chloride and 4-methyl-3-nitroaniline—and allows immediate deployment in library production, accelerating hit-to-lead timelines by an estimated 6–12 weeks [2].

Quote Request

Request a Quote for 4-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.